molecular formula C9H9NOS B12843865 1-Methoxy-2-methyl-4-thiocyanatobenzene

1-Methoxy-2-methyl-4-thiocyanatobenzene

Cat. No.: B12843865
M. Wt: 179.24 g/mol
InChI Key: MGMGHLMZJNVHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methyl-4-thiocyanatobenzene is a specialized aryl thiocyanate compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The thiocyanate functional group is a key feature, allowing this compound to act as a precursor for various valuable sulfur-containing functionalities, including thiophenols, thiocarbamates, and disulfides, or as a source of cyanide groups for benzonitrile formation . This compound can be synthesized via thiocyanation of its parent arene. An efficient method involves the reaction of 1-methoxy-2-methylbenzene with ammonium thiocyanate (NH4SCN) using bromodimethylsulfonium bromide (BDMS) as an activating reagent . This method proceeds at room temperature and provides the product, which has been characterized as an oil with distinctive spectroscopic properties (1H NMR, IR) . Research Applications: • Synthetic Building Block: Its primary value lies in its use as a scaffold for the construction of more complex molecules for pharmaceutical and materials science research . • Methodology Development: It is also relevant in the development of novel synthetic methodologies, particularly in the field of C-H functionalization and mechanochemistry . Handling and Storage: This chemical is intended for use by qualified researchers. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. As with many thiocyanates, appropriate personal protective equipment (PPE) should be worn, and operations should be conducted in a well-ventilated fume hood . Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl) thiocyanate

InChI

InChI=1S/C9H9NOS/c1-7-5-8(12-6-10)3-4-9(7)11-2/h3-5H,1-2H3

InChI Key

MGMGHLMZJNVHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC#N)OC

Origin of Product

United States

Mechanistic Investigations of Thiocyanation Reactions

Proposed Reaction Pathways

The conversion of 1-methoxy-2-methylbenzene to 1-Methoxy-2-methyl-4-thiocyanatobenzene is a classic example of an electrophilic aromatic substitution, a fundamental process in organic chemistry. However, under certain conditions, radical-mediated pathways can also be operative. The regioselectivity of the reaction, yielding the 4-substituted product, is governed by the directing effects of the methoxy (B1213986) and methyl groups already present on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Mechanisms

The most common pathway for the thiocyanation of activated aromatic rings, such as 1-methoxy-2-methylbenzene, is through an electrophilic aromatic substitution (EAS) mechanism. mdpi.comsci-hub.se In this two-step process, the aromatic ring acts as a nucleophile, attacking an electrophilic thiocyanating agent. mdpi.com

The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material are both activating and ortho, para-directing. The methoxy group, in particular, is a strong activating group due to its ability to donate electron density to the ring through resonance. This increased electron density makes the aromatic ring more susceptible to attack by an electrophile. The para position (C4) is sterically more accessible than the ortho positions (C3 and C5), leading to the preferential formation of 1-Methoxy-2-methyl-4-thiocyanatobenzene.

The general mechanism proceeds as follows:

Generation of the Electrophile: An electrophilic thiocyanating species, often depicted as SCN⁺ or a polarized complex, is generated from a thiocyanate (B1210189) source, frequently with the aid of an oxidant or a Lewis acid. nih.gov

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the benzene ring of 1-methoxy-2-methylbenzene attack the electrophilic sulfur atom of the thiocyanating agent. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the newly attached thiocyanate group. This restores the aromaticity of the ring, yielding the final product, 1-Methoxy-2-methyl-4-thiocyanatobenzene.

A specific example involves the use of N-thiocyanatosaccharin activated by iron(III) chloride, which efficiently produces 2-methyl-4-thiocyanatoanisole. nih.gov

Radical Cascade Mechanisms

Alternatively, the thiocyanation can proceed via a radical cascade mechanism, particularly under photochemical or specific initiator conditions. nih.gov These reactions involve the generation of a thiocyanate radical (•SCN), which then participates in a series of chain reactions.

A plausible radical mechanism for the formation of 1-Methoxy-2-methyl-4-thiocyanatobenzene would involve:

Initiation: A thiocyanate radical is generated from a precursor, such as ammonium (B1175870) thiocyanate, through oxidation by a photocatalyst or a chemical oxidant. nih.gov For instance, visible light can excite a photocatalyst, which then oxidizes the thiocyanate anion to a radical. nih.gov

Propagation: The thiocyanate radical can then add to the aromatic ring of 1-methoxy-2-methylbenzene. This addition would form a radical intermediate. Subsequent oxidation and deprotonation would lead to the final product.

Termination: The reaction is terminated by the combination of two radicals or by other radical-quenching pathways.

Radical cascade reactions can be complex, and their prevalence in the thiocyanation of simple arenes like 1-methoxy-2-methylbenzene is less common than electrophilic substitution unless specific radical-promoting conditions are employed.

Concerted and Stepwise Transition State Analyses

The distinction between a concerted mechanism (where all bond-forming and bond-breaking steps occur simultaneously in a single transition state) and a stepwise mechanism (involving one or more intermediates) is a key aspect of mechanistic analysis. youtube.comyoutube.com For electrophilic aromatic substitution, the mechanism is definitively stepwise, proceeding through the well-established sigma complex intermediate. mdpi.com

Computational studies and kinetic analyses of related electrophilic aromatic substitutions support a multi-step process with distinct transition states for the initial electrophilic attack and the subsequent deprotonation. The energy profile of the reaction shows an initial energy barrier to form the sigma complex, followed by a smaller barrier for the loss of a proton to regain aromaticity.

In the context of radical mechanisms, the process is also typically stepwise, involving the formation of radical intermediates. A concerted pathway for the direct substitution of a hydrogen atom on the aromatic ring by a thiocyanate group is generally considered to be of very high energy and is not a favored pathway.

Role of Oxidants and Reagents

The choice of reagents is paramount in directing the reaction towards the desired product and influencing the underlying mechanism. Ammonium thiocyanate is a common and economical source of the thiocyanate group, while hypervalent iodine reagents are often employed as powerful oxidants to facilitate the reaction.

Ammonium Thiocyanate as Thiocyanating Source

Ammonium thiocyanate (NH₄SCN) is a widely used, stable, and cost-effective reagent for introducing the thiocyanate functionality. wikipedia.org It serves as a nucleophilic source of the thiocyanate ion (SCN⁻). However, for the thiocyanation of aromatic rings, an oxidant is typically required to generate the electrophilic thiocyanating species in situ. researchgate.netresearchgate.net

Common oxidants used in conjunction with ammonium thiocyanate include:

Oxone®: This potassium peroxymonosulfate-based oxidant is effective in generating the electrophilic thiocyanating agent from ammonium thiocyanate for the reaction with activated arenes. researchgate.net

Metal Catalysts: Iron(III) chloride has been demonstrated to catalyze the thiocyanation of activated arenes using an electrophilic thiocyanating reagent derived from a thiocyanate source. nih.gov

Electrochemical Oxidation: The thiocyanate anion can be electrochemically oxidized to generate thiocyanogen (B1223195) ((SCN)₂), a potent electrophilic thiocyanating agent. researchgate.net

The following table summarizes the use of ammonium thiocyanate with various oxidants for the thiocyanation of aromatic compounds.

Oxidant/CatalystSubstrate TypeProposed MechanismReference
Oxone®Indoles, anilines, methoxycarbazolesElectrophilic researchgate.net
Iron(III) ChlorideAnisoles, phenols, anilinesElectrophilic nih.gov
ElectrochemicalHydroxy- and alkoxy-benzenesElectrophilic researchgate.net
Visible Light/PhotocatalystIndoles, anilinesRadical nih.gov

Activity of Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂), are highly effective oxidants in organic synthesis due to their low toxicity and ready availability. wikipedia.orgumich.eduarkat-usa.orgumn.eduacs.org In the context of thiocyanation, they play a crucial role in activating the thiocyanate source to generate a more potent electrophilic species.

The mechanism of action of hypervalent iodine reagents in these reactions generally involves the following steps:

Ligand Exchange: The hypervalent iodine reagent reacts with the thiocyanate source (e.g., ammonium thiocyanate) in a ligand exchange process, where one of the ligands on the iodine atom is replaced by the thiocyanate group.

Generation of the Electrophile: The resulting iodine(III)-thiocyanate intermediate is highly electrophilic and can readily react with the electron-rich aromatic ring of 1-methoxy-2-methylbenzene.

Reductive Elimination: Following the electrophilic attack on the arene, the iodine(III) species is reduced to an iodobenzene (B50100) derivative (iodine(I)), and the thiocyanated aromatic product is formed.

The use of hypervalent iodine reagents often allows for milder reaction conditions and can lead to high yields and regioselectivity.

The following table outlines the application of different hypervalent iodine reagents in thiocyanation reactions.

Hypervalent Iodine ReagentThiocyanate SourceSubstrate TypeProposed MechanismReference
(Diacetoxyiodo)benzeneAmmonium ThiocyanatePhenols, anilinesElectrophilic umich.eduarkat-usa.org
Phenyliodine(III) dichlorideLead(II) thiocyanatePhenols, naphtholsElectrophilic dntb.gov.ua

Function of Sulfonium and Halogen-Based Activating Agents

The thiocyanate anion (SCN⁻) itself is a weak nucleophile and requires activation to participate in electrophilic aromatic substitution reactions with arenes like 1-methoxy-2-methylbenzene. Sulfonium and halogen-based reagents are effective activating agents that facilitate this transformation by generating a highly reactive electrophilic thiocyanating species in situ.

Generation of Thiocyanogen: The activating agent (e.g., an oxidant and a halogen source) oxidizes the thiocyanate anion to produce thiocyanogen, (SCN)₂. This molecule is a much stronger electrophile than the thiocyanate anion itself.

Electrophilic Attack: The electron-rich aromatic ring of the substrate, 1-methoxy-2-methylbenzene, attacks the electrophilic sulfur atom of thiocyanogen. The strong electron-donating and ortho-, para-directing effects of the methoxy and methyl groups direct the substitution to the sterically accessible C4 position, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation restores aromaticity and yields the final product, 1-methoxy-2-methyl-4-thiocyanatobenzene.

Sulfonium-Based Activating Agents: A notable example of a sulfonium-based activating agent is bromodimethylsulfonium bromide (BDMS). This reagent, used in conjunction with ammonium thiocyanate, provides an efficient and mild pathway for the thiocyanation of various activated aromatic compounds. organic-chemistry.org BDMS is a stable, easy-to-handle solid, making it a safer alternative to using hazardous reagents like molecular bromine. organic-chemistry.org

The proposed mechanism for activation by BDMS is analogous to that of halogen-based systems. BDMS serves as a source of electrophilic bromine, which reacts with ammonium thiocyanate to generate the active electrophilic thiocyanating agent, likely thiocyanogen ((SCN)₂) or a related species. organic-chemistry.org This electrophile is then attacked by the activated benzene ring. The method shows excellent regioselectivity, favoring para-thiocyanation on electron-rich rings like phenols and anilines, which is consistent with the directing effects governing the synthesis of 1-methoxy-2-methyl-4-thiocyanatobenzene. organic-chemistry.org

Table 1: Comparison of Activating Agents for Aromatic Thiocyanation
Activating Agent ClassExample Reagent(s)Proposed Electrophilic SpeciesKey AdvantagesReference
Halogen-BasedI₂/HIO₃, NBS, Iodic AcidThiocyanogen ((SCN)₂) or XSCNEffective for a range of arenes, including some deactivated systems. wikipedia.org
Sulfonium-BasedBromodimethylsulfonium bromide (BDMS)/NH₄SCNThiocyanogen ((SCN)₂)Safe, stable, easy to handle, mild reaction conditions, high efficiency and regioselectivity. organic-chemistry.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including electrophilic aromatic thiocyanation. nih.gov These methods allow for the detailed investigation of reaction pathways, transition states, and intermediate stabilities at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

For the thiocyanation of 1-methoxy-2-methylbenzene, computational models can predict the most likely site of substitution. This is typically achieved by calculating the relative energies of the possible sigma-complex intermediates that can be formed upon electrophilic attack at different positions on the aromatic ring. nih.gov The methoxy and methyl groups are strong electron-donating groups that activate the ring towards electrophilic attack. Computational analysis would confirm that the attack at the C4 (para to the methoxy group) and C6 (ortho to the methoxy group) positions leads to the most stable arenium ion intermediates, as the positive charge can be effectively delocalized onto the oxygen atom of the methoxy group through resonance. The formation of 1-methoxy-2-methyl-4-thiocyanatobenzene is favored over substitution at C6 due to reduced steric hindrance.

DFT calculations can be used to map the entire potential energy surface of the reaction. This involves:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Vibrational Frequency Analysis: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and calculating thermodynamic properties. researchgate.net

Studies on related systems, such as the reactivity of phenylthiocyanate, have used semi-empirical and DFT methods to explore the electronic structure and predict reaction selectivity. researchgate.net Such calculations can determine which atom in the thiocyanate group (sulfur or nitrogen) is the more likely site of electrophilic interaction and can model the stability of the final product.

Table 2: Application of Computational Methods in Elucidating Thiocyanation Mechanisms
Computational MethodInformation ObtainedRelevance to 1-Methoxy-2-methyl-4-thiocyanatobenzene SynthesisReference
Density Functional Theory (DFT)Relative stability of sigma-complex intermediates, transition state geometries, activation energies.Predicts and rationalizes the observed regioselectivity (substitution at C4). Validates the reaction pathway. nih.gov
AM1/PM3 (Semi-Empirical)Electronic structure of thiocyanated products, reactivity analysis of different atomic sites.Provides insight into the stability and subsequent reactivity of the final product. researchgate.net
Natural Bond Orbital (NBO) AnalysisCharge delocalization, hyperconjugative interactions.Explains the stability of the arenium ion intermediate arising from the electron-donating effects of the methoxy and methyl groups. researchgate.net

Transformation and Derivatization of 1 Methoxy 2 Methyl 4 Thiocyanatobenzene

Conversion to Other Sulfur-Containing Functional Groups

The thiocyanate (B1210189) moiety (-SCN) of 1-methoxy-2-methyl-4-thiocyanatobenzene is a pseudohalogen that can be readily converted into various other sulfur-containing functional groups through a range of synthetic methodologies. These transformations are crucial for the synthesis of diverse compounds with potential applications in medicinal chemistry and materials science.

Formation of Thiophenols

The reduction of the thiocyanate group to a thiol (thiophenol) is a fundamental transformation. While specific studies on the reduction of 1-methoxy-2-methyl-4-thiocyanatobenzene are not extensively documented, general methods for the reduction of aryl thiocyanates are applicable. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this purpose. researchgate.net The resulting 4-methoxy-3-methylthiophenol (B2471701) is a key intermediate for the synthesis of other sulfur-containing compounds. The synthesis of the related 4-methylthiophenol has been achieved using phenol (B47542) and dimethyl disulfide in the presence of a strong acid.

Synthesis of Thiocarbamates and Dithiourethanes

Aryl thiocyanates are valuable precursors for the synthesis of thiocarbamates. The Riemschneider thiocarbamate synthesis provides a direct pathway for this conversion under acidic conditions, followed by hydrolysis. orgsyn.org This reaction is generally effective for various aryl thiocyanates, although its efficiency can be diminished for ortho-substituted compounds. orgsyn.org The resulting S-(4-methoxy-3-methylphenyl) thiocarbamate can be synthesized through this method.

Furthermore, the reaction of amines with carbon disulfide can generate dithiocarbamates, which can then be used to synthesize isothiocyanates, key intermediates for various sulfur-containing heterocycles. iosrjournals.orgorganic-chemistry.org

Preparation of Thioethers and Disulfides

The thiocyanate group can be displaced by nucleophiles to form thioethers. For instance, the reaction of 1-methoxy-2-methyl-4-thiocyanatobenzene with Grignard reagents can lead to the formation of the corresponding thioethers. nih.govvu.nlmdpi.com

The synthesis of disulfides from aryl thiocyanates is also a well-established transformation. Aryl thiocyanates can be converted to disulfides under various conditions, including in the presence of a base. researchgate.net The corresponding disulfide, bis(4-methoxy-3-methylphenyl) disulfide, can be synthesized from the corresponding thiophenol through oxidation. chemicalpapers.comresearchgate.net Numerous methods exist for the synthesis of the related bis(4-methoxyphenyl)disulfide from 4-methoxybenzenethiol (B147237) using various oxidizing agents. chemicalpapers.com

Introduction of Trifluoromethylthiolates

The introduction of a trifluoromethylthio (-SCF₃) group can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity and metabolic stability. While direct trifluoromethylthiolation of 1-methoxy-2-methyl-4-thiocyanatobenzene is not explicitly detailed, general methods for the trifluoromethylthiolation of aryl thiocyanates are available. These methods often involve the use of reagents like trifluoromethyl-3-pyridylsulfone in the presence of a suitable catalyst.

Cyclization Reactions to Sulfur-Containing Heterocycles

The strategic positioning of substituents on the aromatic ring of 1-methoxy-2-methyl-4-thiocyanatobenzene allows for its use in cyclization reactions to generate valuable heterocyclic scaffolds.

Synthesis of 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles often proceeds through the cyclization of an aniline (B41778) derivative bearing a sulfur-containing group at the ortho position. While a direct cyclization of 1-methoxy-2-methyl-4-thiocyanatobenzene to form 2-amino-6-methoxy-7-methylbenzothiazole is not a standard procedure, the synthesis of substituted 2-aminobenzothiazoles can be achieved from appropriately substituted anilines and a thiocyanate source. researchgate.net For example, the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid is a common method for synthesizing 2-aminobenzothiazoles. researchgate.net The synthesis of 2-amino-6-methylbenzothiazole (B160888) has been well-documented, proceeding from p-toluidine (B81030) and sodium thiocyanate, followed by treatment with sulfuryl chloride. orgsyn.org Similarly, 2-amino-6-methoxybenzothiazole (B104352) derivatives have been synthesized and evaluated for their biological activities. iosrjournals.orgslideshare.net

Formation of 1,3-Thiazine Derivatives

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. They are recognized as important scaffolds in medicinal chemistry. nih.govresearchgate.net The synthesis of 1,3-thiazine derivatives can often be achieved through cyclization reactions involving a sulfur-containing starting material.

While no specific examples document the conversion of 1-Methoxy-2-methyl-4-thiocyanatobenzene into a 1,3-thiazine derivative, a plausible synthetic route could involve the reaction of this compound with suitable reagents, such as α,β-unsaturated ketones or aldehydes in the presence of a catalyst. For instance, a general method involves the reaction of compounds bearing a thiourea (B124793) moiety with α,β-unsaturated carbonyl compounds. osi.lv Another approach involves the multi-component reaction of acetophenones, aromatic aldehydes, and thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in an eco-friendly solvent like polyethylene (B3416737) glycol (PEG) 400. nih.gov Given that the thiocyanate group can be converted to a thiol or thioamide, 1-Methoxy-2-methyl-4-thiocyanatobenzene could serve as a precursor to an intermediate that undergoes such cyclization.

Table 1: General Conditions for 1,3-Thiazine Synthesis from Related Precursors

Reactants Catalyst/Reagents Solvent Temperature Outcome Reference
Substituted Acetophenone, Aromatic Aldehyde, Thiourea Ceric Ammonium Nitrate (CAN) PEG-400 45 °C 1,3-Thiazine Derivatives nih.gov
Thiourea, Acetylene Monocarboxylates - Ethanol Reflux 1,3-Thiazinone Derivatives osi.lv

Production of Benzo[d]oxathiol-2-ones

Benzo[d]oxathiol-2-ones are heterocyclic compounds featuring a fused benzene (B151609) ring and an oxathiolone ring. These structures are of interest in organic synthesis and materials science. The synthesis of these compounds often involves the cyclization of a substituted phenol bearing a sulfur-containing functional group at the ortho position.

Currently, there are no specific documented methods for the direct synthesis of a benzo[d]oxathiol-2-one derivative starting from 1-Methoxy-2-methyl-4-thiocyanatobenzene in the available scientific literature. A hypothetical pathway would require the conversion of the thiocyanate group into a thiol (-SH) and subsequent ortho-hydroxylation of the benzene ring, followed by a cyclization reaction with a carbonyl source like phosgene (B1210022) or a chloroformate. The electronic properties conferred by the methoxy (B1213986) and methyl groups would influence the regioselectivity of the hydroxylation step.

Further Functionalization and Building Block Applications

The structure of 1-Methoxy-2-methyl-4-thiocyanatobenzene makes it a potentially valuable building block for the synthesis of more complex molecules. The thiocyanate group is not only a reactive site for cyclization but also for cross-coupling reactions and other functional group interconversions.

Cross-Coupling Reactions Involving the Thiocyanate Moiety

Aryl thiocyanates can participate in various transition-metal-catalyzed cross-coupling reactions, serving as electrophilic partners to form new carbon-sulfur or carbon-carbon bonds. This reactivity allows for the introduction of the arylthio moiety into other molecules. For example, aryl thiocyanates can be prepared via the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). While this describes the formation of aryl thiocyanates, the reverse, using the thiocyanate as a coupling partner, is also a key application in synthesis.

The thiocyanate group can be transformed into a thiol, which is a versatile nucleophile in C-S cross-coupling reactions. Alternatively, under certain catalytic conditions, the thiocyanate group itself can be displaced. For instance, a patent describes the synthesis of 4-thiocyano-2-nitroaniline from o-nitroaniline and ammonium thiocyanate, which is then used to prepare a more complex aniline derivative. google.com This highlights the role of the thiocyanate group as a functional handle that is introduced and subsequently transformed.

Role as a Precursor for Complex Molecular Architectures

The combination of the aryl thiocyanate functionality with the specific substitution pattern (methoxy and methyl groups) on the benzene ring makes 1-Methoxy-2-methyl-4-thiocyanatobenzene a tailored starting material for multi-step syntheses. Aryl thiocyanates are precursors to a wide range of sulfur-containing compounds, including thiophenols, thioethers, and various sulfur-containing heterocycles. prepchem.commdpi.com

For example, the reduction of the thiocyanate group would yield the corresponding thiol, 4-mercapto-2-methylanisole. This thiol could then be used in the synthesis of various biologically active molecules or functional materials. The presence of the methoxy group, a known directing group in electrophilic aromatic substitution, could be exploited to introduce further functionality onto the aromatic ring in a controlled manner. A patent for the synthesis of 4-methyl-2-hydrazinobenzothiazole demonstrates how a related structure, o-toluidine, is reacted with thiocyanate to build a benzothiazole (B30560) core, illustrating the utility of these precursors in constructing fused heterocyclic systems. google.com

Table 2: Potential Synthetic Applications of Aryl Thiocyanate Precursors

Precursor Type Reaction Type Product Class Potential Application Reference
o-Nitroaniline / Ammonium Thiocyanate Thiocyanation, Reduction, Cyclization Benzimidazole Derivatives Veterinary Drugs prepchem.com
o-Toluidine / Thiocyanate Thiourea formation, Cyclization Benzothiazole Derivatives Chemical Synthesis google.com

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Methoxy-2-methyl-4-thiocyanatobenzene, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The aromatic region would typically display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-donating methoxy and methyl groups and the electron-withdrawing thiocyanate (B1210189) group. The methoxy group (-OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the methyl group (-CH₃) attached to the aromatic ring would also present as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-Methoxy-2-methyl-4-thiocyanatobenzene, distinct resonances are anticipated for the six aromatic carbons, the methoxy carbon, the methyl carbon, and the carbon of the thiocyanate group. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituent. The carbon of the thiocyanate group (-SCN) has a characteristic chemical shift that aids in its identification. The carbons of the methoxy and methyl groups also appear at predictable chemical shifts.

No specific ¹H NMR or ¹³C NMR spectral data for 1-Methoxy-2-methyl-4-thiocyanatobenzene is publicly available in the referenced literature. The description above is based on general principles of NMR spectroscopy for analogous structures.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, 1-Methoxy-2-methyl-4-thiocyanatobenzene would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiocyanate group, the methyl group, or the methoxy group, leading to the formation of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of 1-Methoxy-2-methyl-4-thiocyanatobenzene, distinguishing it from other compounds with the same nominal mass.

Specific mass spectrometry or HRMS data for 1-Methoxy-2-methyl-4-thiocyanatobenzene could not be found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 1-Methoxy-2-methyl-4-thiocyanatobenzene, key characteristic absorption bands would include:

C≡N stretch: A strong, sharp absorption band characteristic of the thiocyanate group, typically appearing in the range of 2140-2175 cm⁻¹.

C-O stretch: Absorptions corresponding to the aryl-alkyl ether linkage of the methoxy group.

C-H stretch: Signals for both aromatic and aliphatic C-H bonds.

C=C stretch: Absorptions related to the aromatic ring.

While general principles suggest these characteristic peaks, specific IR spectra for 1-Methoxy-2-methyl-4-thiocyanatobenzene are not available in the reviewed sources.

Chromatographic Techniques for Purity Assessment (e.g., TLC, GC-MS)

Chromatographic methods are vital for assessing the purity of the compound and for the separation of the target molecule from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The compound's retention factor (Rf) value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then analyzed by the mass spectrometer, providing a mass spectrum for each component. This allows for the confirmation of the identity of the desired product and the identification of any volatile impurities. The purity of the compound can be estimated from the relative peak areas in the gas chromatogram.

No specific TLC or GC-MS analysis reports for 1-Methoxy-2-methyl-4-thiocyanatobenzene were identified in the available literature.

Advanced Research Directions and Future Perspectives

Development of Greener Synthetic Approaches for Thiocyanation

A significant thrust in modern organic synthesis is the development of environmentally benign methods. For thiocyanation, this involves moving away from hazardous reagents and conditions towards protocols that are safer, more atom-economical, and reduce waste.

Transition Metal-Free Protocols

The development of transition-metal-free thiocyanation methods is a key area of green chemistry, avoiding the cost and toxicity associated with metal catalysts. Recent progress has demonstrated the feasibility of direct C–H bond thiocyanation without metals. For instance, visible light has been successfully used to induce the thiocyanation of enaminone C–H bonds under metal-free, photocatalytic conditions, employing Rose Bengal as an organocatalyst and ammonium (B1175870) thiocyanate (B1210189) as the thiocyano source. acs.org Another approach involves the transition-metal-free tandem cyclization of functionalized alkenes with thiocyanate salts, which proceeds via a radical pathway to form SCN-containing heterocycles. rsc.org These methods offer a milder and more sustainable alternative for synthesizing complex thiocyanated molecules. acs.orgrsc.org

Solvent-Free and Mechanochemical Activations

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant advancement in green synthesis by minimizing or eliminating the need for solvents. Ball-milling has been successfully applied to the thiocyanation of various aryl compounds, including anilines, phenols, and anisoles. nih.govacs.org This solvent-free method, conducted at room temperature, uses reagents like ammonium persulfate and ammonium thiocyanate and offers short reaction times and high yields (ranging from 8-96%) without requiring complex workup procedures. nih.govacs.orgnih.gov The efficiency and sustainability of this approach have been validated for a range of substrates, including those with sensitive functional groups. rsc.orgrsc.org

Table 1: Mechanochemical Thiocyanation of Various Arenes

SubstrateReagentsConditionsYieldReference
Anilines, Phenols, Anisoles, Indole(NH₄)₂S₂O₈, NH₄SCN, Silica (B1680970)Ball-milling, Room Temp.8–96% nih.govacs.org
Indoles, Imidazo[1,2-a]pyridinesN-chlorosuccinimide, NaSCN, SilicaMixer-millGood to Excellent rsc.orgrsc.org

Utilization of Sustainable Energy Sources (e.g., Visible Light, Electrochemistry)

Harnessing sustainable energy sources like visible light and electricity is a cornerstone of modern green chemistry.

Visible Light-Mediated Thiocyanation: Photoredox catalysis using visible light provides a powerful tool for C–S bond formation under mild conditions. rsc.org Various photocatalytic systems, including organocatalysts like Eosin Y and Rose Bengal, as well as heterogeneous catalysts, have been employed for the thiocyanation of diverse aromatic and heteroaromatic compounds. acs.orgrsc.org These methods are noted for their operational simplicity, gentle reaction conditions, and often allow for catalyst recycling. rsc.org For example, a metal-free, organophotoredox-catalyzed C–H thiocyanation of pyrazolo[1,5-a]pyrimidines has been developed using potassium thiocyanate and a 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) photocatalyst under blue LED irradiation. acs.orgnih.gov

Electrochemical Thiocyanation: Electrochemistry offers an oxidant-free and reagent-minimalist approach to synthesis. thieme-connect.com Electrochemical oxidative C–H thiocyanation has been successfully applied to electron-rich arenes and imidazopyridines in an undivided electrolytic cell, avoiding the need for transition metals or chemical oxidants. thieme-connect.comthieme-connect.com This technique typically involves the anodic oxidation of the thiocyanate anion to generate a thiocyanate radical, which then reacts with the aromatic substrate. researchgate.net Protocols have been developed that are free of external metals, oxidants, and even exogenous electrolytes, providing an exceptionally clean and environmentally friendly route to thiocyanated aromatic amines and other arenes. rsc.org

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The search for novel catalysts is driven by the need for higher efficiency, better regioselectivity, and broader substrate compatibility. Iron(III) chloride has emerged as an effective and inexpensive Lewis acid catalyst for the regioselective para-thiocyanation of activated arenes like anisoles, phenols, and anilines using N-thiocyanatosaccharin. acs.org This method is characterized by extremely fast reaction times, often completing within minutes. acs.org

In the realm of photocatalysis, modulating the catalyst can control the reaction's outcome. For instance, different phenothiazine-based photocatalysts can selectively direct the reaction of alkenes with thiocyanomalonates to produce either hydrothiophenes (S-selective) or pyrrolidines (N-selective), demonstrating catalyst-controlled chemoselectivity. nih.gov Furthermore, heterogeneous photocatalysts, such as conjugated microporous polymers, are being explored for the selective thiocyanation of imidazoheterocycles, offering benefits like easy separation and reusability. rsc.org

Expansion of Substrate Scope to Diverse Aromatic and Heteroaromatic Scaffolds

A major goal of modern synthetic chemistry is the development of methods that are applicable to a wide array of molecular structures. Research in thiocyanation has significantly broadened the range of accessible compounds. Methodologies are now available for the effective thiocyanation of a diverse set of substrates.

These include:

Electron-rich arenes : Anilines, phenols, anisoles, and their derivatives are readily thiocyanated, typically at the para-position. nih.govacs.org

Heterocycles : A vast number of protocols have been developed for N-heterocycles, such as indoles, pyrroles, imidazopyridines, pyrazolo[1,5-a]pyrimidines, and carbazoles. sid.irrsc.orgthieme-connect.comresearchgate.net

Complex molecules : The mild conditions of many modern methods, such as iron-catalyzed and photocatalytic reactions, allow for the late-stage functionalization of biologically active compounds, including metaxalone (B1676338) and estradiol (B170435) derivatives. acs.org

The table below summarizes the scope of various modern thiocyanation methods.

Table 2: Substrate Scope in Modern Thiocyanation Reactions

MethodSubstratesKey FeaturesReference
MechanochemistryAnilines, phenols, anisoles, thioanisole, indoleSolvent-free, mild conditions, broad scope nih.govacs.org
ElectrosynthesisImidazopyridines, electron-rich arenesMetal- and oxidant-free thieme-connect.comthieme-connect.com
Visible-Light PhotocatalysisPyrazolo[1,5-a]pyrimidines, anilines, indolesMetal-free options, mild conditions rsc.orgacs.org
Iron(III) Chloride CatalysisAnisoles, phenols, anilines, indoles, metaxaloneFast reactions, high regioselectivity acs.org
Polymer-Supported ReagentsIndoles, anilines, phenols, pyrrolesHeterogeneous conditions, reusable support sid.irresearchgate.net

Application of 1-Methoxy-2-methyl-4-thiocyanatobenzene as a Core Building Block in Advanced Material Science Precursors

Aryl thiocyanates are versatile precursors in the synthesis of pharmaceuticals, bioactive compounds, and functional materials. nih.govresearchgate.net The thiocyanate group can be readily transformed into other sulfur-containing functionalities, making compounds like 1-methoxy-2-methyl-4-thiocyanatobenzene valuable building blocks. sid.ir

In material science, aryl thiocyanates serve as precursors for advanced materials with unique electronic and optical properties. For instance, thiocyanate derivatives can be used to construct metal complexes that exhibit luminescence and magnetism, which are valuable for developing new catalytic and sensory materials. acs.org Organothiocyanates are also more stable precursors than thiols for creating gold thiolate assemblies used in electrochemical analysis and sensors. thieme-connect.com Given the synthetic accessibility of 1-methoxy-2-methyl-4-thiocyanatobenzene through modern greener methods, its potential application as a tailored building block for creating novel polymers, dyes, and functional materials is a promising area for future research. rsc.orgresearchgate.net The specific substitution pattern on the benzene (B151609) ring could be exploited to fine-tune the properties of these advanced materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is undergoing a significant transformation, with a move away from traditional batch processing towards continuous flow chemistry and automated synthesis platforms. seqens.comthieme.de This evolution is driven by the need for safer, more efficient, and scalable methods for producing complex molecules. contractpharma.comhelgroup.com For a compound such as 1-Methoxy-2-methyl-4-thiocyanatobenzene, the integration of these advanced technologies offers substantial future potential, particularly in the context of producing libraries for high-throughput screening and for process optimization in larger-scale manufacturing. nih.govnih.gov

Flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, presents numerous advantages over conventional batch methods. asynt.commt.com These benefits are particularly relevant for the synthesis of functionalized aromatic compounds like 1-Methoxy-2-methyl-4-thiocyanatobenzene. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature and residence time. contractpharma.com This enhanced control can lead to higher yields, improved product quality with fewer impurities, and the ability to safely conduct highly exothermic or hazardous reactions. helgroup.comnih.gov

The synthesis of aryl thiocyanates can involve reagents and intermediates that would benefit from the safety and control offered by flow chemistry. For instance, methods for direct C-H functionalization or cross-coupling reactions to introduce the thiocyanate group can be adapted to flow systems. nih.govorganic-chemistry.org A potential continuous flow process for 1-Methoxy-2-methyl-4-thiocyanatobenzene could involve pumping a solution of the precursor, 1-methoxy-2-methylbenzene, along with a thiocyanating agent through a heated reactor coil. The use of packed-bed reactors containing a solid-supported catalyst or reagent is also a viable strategy in flow synthesis, which can simplify purification by eliminating the need for catalyst filtration. contractpharma.comyoutube.com

Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Thiocyanates

ParameterBatch SynthesisFlow Synthesis
Safety Higher risk with hazardous reagents and exothermic reactions due to large volumes.Inherently safer due to small reaction volumes and superior temperature control. helgroup.com
Process Control Difficult to maintain uniform temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and residence time, leading to higher selectivity. mt.com
Scalability Scaling up can be challenging and may require significant process redevelopment.Readily scalable by extending the operation time or by parallelizing reactor setups. seqens.com
Efficiency Can have longer reaction times and more complex work-up procedures.Often results in faster reactions, higher throughput, and simplified purification. asynt.com
Automation More complex to automate fully.Easily integrated with automated control systems for continuous production. asynt.com

Automated synthesis platforms, often coupled with flow reactors, represent the next frontier in chemical production. These systems can autonomously perform multi-step syntheses, optimize reaction conditions, and purify the final products. nih.gov For a molecule like 1-Methoxy-2-methyl-4-thiocyanatobenzene, an automated platform could be programmed to synthesize a library of derivatives by systematically varying the starting materials or reaction parameters. This is particularly valuable in drug discovery and materials science, where large numbers of related compounds are needed for screening. nih.govrsc.org

The integration of online analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry, into a flow system allows for real-time monitoring of the reaction progress. mt.com This data can be fed back to the control system to automatically adjust parameters to optimize the yield and purity of 1-Methoxy-2-methyl-4-thiocyanatobenzene. This level of automation can significantly accelerate the research and development cycle.

Table 2: Potential Parameters for Flow Synthesis of 1-Methoxy-2-methyl-4-thiocyanatobenzene

ParameterPotential Range/ValueSignificance
Starting Material 1-Methoxy-2-methylbenzenePrecursor for direct thiocyanation.
Thiocyanating Agent Ammonium thiocyanate, Potassium thiocyanateSource of the thiocyanate group. nih.gov
Oxidant/Catalyst Copper acetate (B1210297), Ammonium persulfateTo facilitate the C-S bond formation. nih.govorganic-chemistry.org
Solvent Acetonitrile, Dimethyl sulfoxide (B87167)To dissolve reactants and facilitate the reaction. organic-chemistry.org
Reactor Type Heated coil, Packed-bed reactorTo provide the necessary reaction environment and residence time. youtube.com
Temperature 80 - 150 °CTo control the reaction rate. organic-chemistry.orgbeilstein-journals.org
Residence Time 1 - 20 minutesThe duration the reactants spend in the reactor, influencing conversion. researchgate.net
Flow Rate 0.1 - 10 mL/minDetermines the throughput of the system. beilstein-journals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.